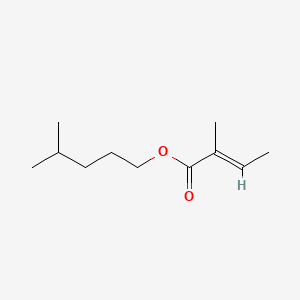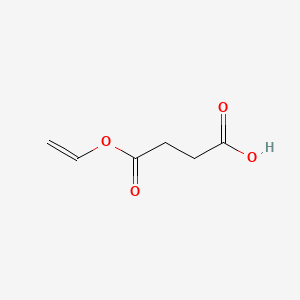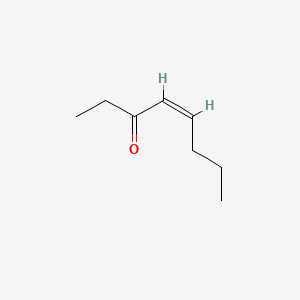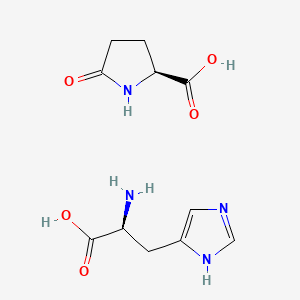
Calcium diethyl diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium diethyl diphosphonate is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. These compounds are known for their high affinity for bone mineral and their ability to inhibit bone resorption. This compound is used in various medical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium diethyl diphosphonate typically involves the reaction of diethyl phosphite with calcium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
2(C2H5O)2P(O)H+CaCl2→Ca[(C2H5O)2P(O)2]2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Calcium diethyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: Reduction reactions can convert it to lower oxidation state phosphonates.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which have applications in different fields such as agriculture and medicine.
科学的研究の応用
Calcium diethyl diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its role in inhibiting bone resorption and its potential use in treating bone-related diseases.
Medicine: It is used in the treatment of osteoporosis and other bone disorders due to its ability to inhibit osteoclast-mediated bone resorption.
Industry: The compound is used in the formulation of detergents and water treatment chemicals due to its ability to chelate calcium ions.
作用機序
The mechanism of action of calcium diethyl diphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps in maintaining bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
類似化合物との比較
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone disorders.
Alendronate: A more potent bisphosphonate with similar applications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Uniqueness
Calcium diethyl diphosphonate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some other bisphosphonates, it has a lower incidence of side effects such as gastrointestinal discomfort and osteonecrosis of the jaw.
特性
CAS番号 |
39148-20-4 |
|---|---|
分子式 |
C4H10CaO6P2+2 |
分子量 |
256.14 g/mol |
IUPAC名 |
calcium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C2H5O3P.Ca/c2*1-2-5-6(3)4;/h2*2H2,1H3;/q;;+2 |
InChIキー |
YCTUQFVRTWIPMP-UHFFFAOYSA-N |
正規SMILES |
CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
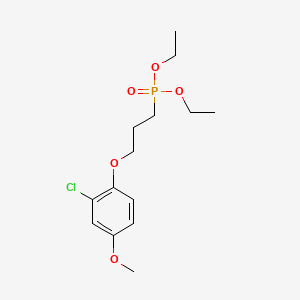
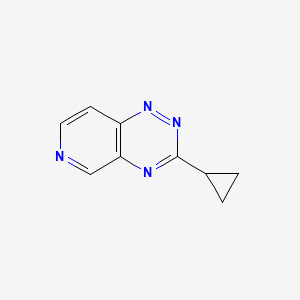
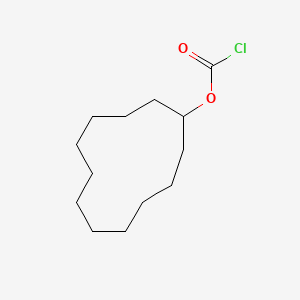
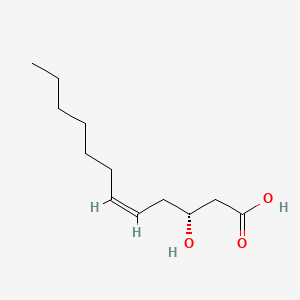

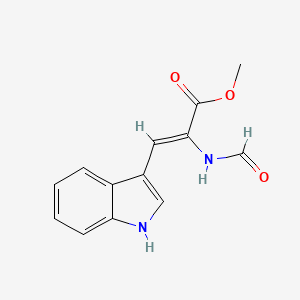

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
